molecular formula C11H9Cl2NO2 B2355538 2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole CAS No. 477867-61-1

2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole

Cat. No.: B2355538
CAS No.: 477867-61-1
M. Wt: 258.1
InChI Key: DJMGPNWEKMJSQG-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole is a chemical compound that belongs to the oxazole family This compound is characterized by the presence of a dichlorophenyl group and an ethoxy group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole typically involves the reaction of 2,6-dichlorophenylacetonitrile with ethyl chloroformate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like ethyl acetate. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted and functionalized oxazole derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and thereby exhibiting anti-inflammatory properties .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichlorophenylacetonitrile: A precursor in the synthesis of 2-(2,6-Dichlorophenyl)-5-ethoxy-1,3-oxazole.

    2,6-Dichlorophenyl isocyanate:

Uniqueness

This compound is unique due to its specific combination of the dichlorophenyl and ethoxy groups attached to the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-5-ethoxy-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2NO2/c1-2-15-9-6-14-11(16-9)10-7(12)4-3-5-8(10)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMGPNWEKMJSQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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